molecular formula C12H10BrNO2 B1286352 1-(4-bromo-2-methylphenyl)-1H-pyrrole-2-carboxylic acid CAS No. 896053-15-9

1-(4-bromo-2-methylphenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B1286352
CAS No.: 896053-15-9
M. Wt: 280.12 g/mol
InChI Key: ZSOGSKXKWUEKLR-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methylphenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole carboxylic acids. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrrole ring with a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(4-bromo-2-methylphenyl)-1H-pyrrole-2-carboxylic acid typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Pyrrole Formation: The formation of the pyrrole ring through cyclization reactions.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperatures, the use of catalysts, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-(4-Bromo-2-methylphenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove oxygen atoms.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form larger, more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts like palladium or copper. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromo-2-methylphenyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-bromo-2-methylphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The bromine and carboxylic acid groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 1-(4-bromo-2-methylphenyl)-1H-pyrrole-2-carboxylic acid include:

    2-(4-Bromo-2-methylphenyl)acetic acid: Shares the bromine and methylphenyl structure but differs in the acetic acid group.

    (4-Bromo-2-methylphenyl)(pyrrolidin-1-yl)methanone: Contains a pyrrolidinyl group instead of a pyrrole ring.

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Features a different halogen and boron-containing group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-bromo-2-methylphenyl)pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-8-7-9(13)4-5-10(8)14-6-2-3-11(14)12(15)16/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOGSKXKWUEKLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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